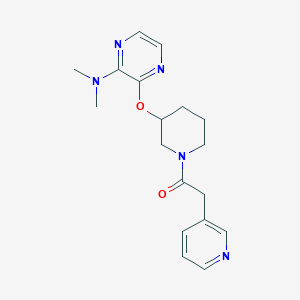
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalariamittel-Aktivität
Die Verbindung hat sich als vielversprechend als Antimalariamittel erwiesen. Forscher haben ihre Wirksamkeit gegen Plasmodium falciparum untersucht, den Parasiten, der für Malaria verantwortlich ist. Obwohl weitere Studien erforderlich sind, deuten erste Ergebnisse darauf hin, dass es eine wertvolle Ergänzung des Arsenals an Antimalariamitteln sein könnte .
Biologische Aktivität
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The compound's structure includes a piperidine ring, a pyrazine moiety, and a pyridine group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone may involve interactions with various biological targets, including receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the piperidine and pyrazine components may influence binding affinity and selectivity for specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or receptors involved in cellular signaling pathways.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
- Neuropharmacological Effects : The dimethylamino group may enhance central nervous system activity, offering potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells. The findings indicated that compounds structurally similar to 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .
Case Study 2: Neuropharmacological Assessment
In vitro assays demonstrated that a related compound significantly inhibited acetylcholinesterase activity, suggesting potential for cognitive enhancement in Alzheimer's disease models. The structural components were critical for the observed bioactivity .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)17-18(21-9-8-20-17)25-15-6-4-10-23(13-15)16(24)11-14-5-3-7-19-12-14/h3,5,7-9,12,15H,4,6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIORNMVAPDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














